molecular formula C37H47NO13S B561313 methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate CAS No. 105645-37-2

methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate

Cat. No.: B561313
CAS No.: 105645-37-2
M. Wt: 745.837
InChI Key: MGCODIUBBQSVGL-XSEUPJKZSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions: methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are essential for modifying the compound to enhance its biological activity or to study its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize ansathiazin.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce ansathiazin.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

Mechanism of Action

methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate exerts its effects by targeting specific molecular pathways in microorganisms. It binds to bacterial ribosomes, inhibiting protein synthesis and leading to cell death . The compound’s sulfur-containing structure is crucial for its binding affinity and biological activity . Additionally, ansathiazin may interfere with other cellular processes, such as DNA replication and cell wall synthesis .

Comparison with Similar Compounds

Uniqueness of methyl (10Z,12S,13S,14R,15R,16S,17R,18R,19R,20R,22Z)-5,13,15,17,19,21-hexahydroxy-7-methoxy-6,10,12,14,18,20,24-heptamethyl-2,9,25,29-tetraoxo-28-thia-26-azatetracyclo[22.3.1.14,27.03,8]nonacosa-1(27),3,5,7,10,22-hexaene-16-carboxylate: this compound’s unique sulfur-containing structure sets it apart from other ansamycin antibiotics. This structural feature contributes to its potent biological activity and makes it a valuable compound for scientific research and potential therapeutic applications .

Properties

CAS No.

105645-37-2

Molecular Formula

C37H47NO13S

Molecular Weight

745.837

InChI

InChI=1S/C37H47NO13S/c1-13-12-14(2)26(41)22-20-21(30(45)18(6)33(22)50-8)31(46)24-34(32(20)47)52-37(7,36(49)38-24)11-10-19(39)15(3)27(42)17(5)29(44)23(35(48)51-9)28(43)16(4)25(13)40/h10-13,15-17,19,23,25,27-29,39-40,42-45H,1-9H3,(H,38,49)/b11-10-,14-12-/t13-,15+,16+,17+,19?,23-,25-,27+,28+,29+,37?/m0/s1

InChI Key

MGCODIUBBQSVGL-XSEUPJKZSA-N

SMILES

CC1C=C(C(=O)C2=C(C(=C(C3=C2C(=O)C4=C(C3=O)NC(=O)C(S4)(C=CC(C(C(C(C(C(C(C(C1O)C)O)C(=O)OC)O)C)O)C)O)C)O)C)OC)C

Origin of Product

United States

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